molecular formula C7H8ClF2NO B6175263 2-(aminomethyl)-4,6-difluorophenol hydrochloride CAS No. 2503204-96-2

2-(aminomethyl)-4,6-difluorophenol hydrochloride

Cat. No.: B6175263
CAS No.: 2503204-96-2
M. Wt: 195.6
InChI Key:
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Description

2-(aminomethyl)-4,6-difluorophenol hydrochloride is an organic compound that features a phenol group substituted with two fluorine atoms and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-4,6-difluorophenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4,6-difluorophenol.

    Aminomethylation: The phenol undergoes aminomethylation using formaldehyde and ammonia or a primary amine under acidic conditions to introduce the aminomethyl group.

    Hydrochloride Formation: The resulting aminomethylated product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-4,6-difluorophenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenols or other derivatives.

Scientific Research Applications

2-(aminomethyl)-4,6-difluorophenol hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-4,6-difluorophenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)-4-fluorophenol hydrochloride
  • 2-(aminomethyl)-6-fluorophenol hydrochloride
  • 2-(aminomethyl)-4,6-dichlorophenol hydrochloride

Uniqueness

2-(aminomethyl)-4,6-difluorophenol hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual fluorination can enhance the compound’s stability and binding affinity to biological targets compared to its mono-fluorinated or non-fluorinated analogs.

Properties

CAS No.

2503204-96-2

Molecular Formula

C7H8ClF2NO

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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